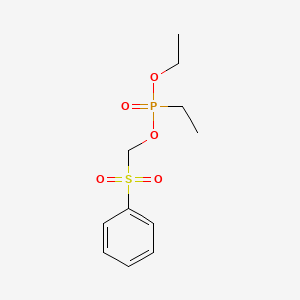

Diethyl ((phenylsulfonyl)methyl)phosphonate

Descripción general

Descripción

Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O5PS. It is a versatile chemical used in various fields, including organic synthesis and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl ((phenylsulfonyl)methyl)phosphonate can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with phenylsulfonylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Diethyl phosphite and phenylsulfonylmethyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl ((phenylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .

Aplicaciones Científicas De Investigación

Diethyl ((phenylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: This compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of diethyl ((phenylsulfonyl)methyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound can act as a nucleophile due to the presence of the phosphonate group, which can attack electrophilic centers in other molecules. Additionally, the sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl methylphosphonate: A related compound with similar reactivity but different physical properties.

Diethyl methylsulfonylmethylphosphonate: Another similar compound with a methylsulfonyl group instead of a phenylsulfonyl group

Uniqueness

Diethyl ((phenylsulfonyl)methyl)phosphonate is unique due to the presence of both the phenylsulfonyl and phosphonate groups, which confer distinct reactivity and stability. This combination makes it particularly useful in organic synthesis and materials science .

Actividad Biológica

Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its role as a precursor in the synthesis of various bioactive molecules, including cysteine protease inhibitors, which are crucial for developing treatments for diseases such as malaria.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇O₅PS

- Molecular Weight : 290.30 g/mol

- CAS Number : 56069-39-7

The compound features a phosphonate group, which contributes to its nucleophilic reactivity, and a phenylsulfonyl moiety that enhances its biological interactions. Its stability and reactivity make it a versatile building block in organic synthesis.

This compound acts primarily through its ability to interact with various biological targets. The key mechanisms include:

- Nucleophilic Attack : The phosphonate group can act as a nucleophile, attacking electrophilic centers in proteins and enzymes.

- Inhibition of Cysteine Proteases : It has been identified as a potential inhibitor of falcipain-2, a cysteine protease essential for the survival of the malaria parasite Plasmodium falciparum. This enzyme plays a critical role in degrading host hemoglobin, making it an ideal target for antimalarial drug development .

Antimalarial Drug Development

Recent studies have demonstrated that derivatives of this compound exhibit potent antimalarial activity by inhibiting falcipain-2. For instance:

- Synthesis of Vinyl Sulfones : The compound has been utilized in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones, which are known to be effective inhibitors of falcipain-2. These compounds showed IC₅₀ values in the nanomolar range, indicating strong inhibitory potential against the enzyme .

| Compound | IC₅₀ (nM) | Activity |

|---|---|---|

| Vinyl Sulfone A | 5.0 | Strong Inhibitor |

| Vinyl Sulfone B | 3.5 | Strong Inhibitor |

| Vinyl Sulfone C | 4.2 | Strong Inhibitor |

Enzyme Mechanism Studies

This compound is also employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with active site residues allows researchers to elucidate the roles of specific amino acids in enzyme function .

Case Studies and Research Findings

- Cysteine Protease Inhibition :

- Toxicological Assessments :

- Synthesis and Characterization :

Propiedades

IUPAC Name |

diethoxyphosphorylmethylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSDMTWWPNXXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447410 | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-39-7 | |

| Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What makes Diethyl ((phenylsulfonyl)methyl)phosphonate interesting for material science applications?

A1: this compound has proven useful in synthesizing novel lanthanide-uranyl phosphonates. These materials exhibit unique crystal structures and potentially valuable photophysical properties. [] The compound's ability to act as a precursor ligand in hydrothermal synthesis offers a new strategy for creating such materials.

Q2: How does this compound contribute to the development of antimalarial drugs?

A2: Researchers have utilized this compound in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones. [] These compounds are key building blocks for creating novel antimalarial agents, particularly those targeting the cysteine protease falcipain-2 in Plasmodium falciparum. This enzyme is crucial for parasite survival, and inhibiting it effectively combats malaria.

Q3: Can you explain the structural characteristics of this compound?

A3: this compound is an organophosphorus compound with the molecular formula C11H17O5PS. Its molecular weight is 292.3 g/mol. [] While specific spectroscopic data might vary depending on the study, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ]

Q4: Has this compound been used in developing materials with non-linear optical properties?

A4: Yes, research has shown that reacting this compound with lead halides under hydrothermal conditions yields lead(II) phosphonates. [] These compounds exhibit a unique layered structure where the phenylsulfonyl chromophores are arranged in a specific orientation. This specific arrangement within the crystal lattice gives rise to second harmonic generation (SHG), a non-linear optical property, making these materials potentially useful for optoelectronic applications.

Q5: What is the significance of chirality in the context of using this compound for drug development?

A5: this compound plays a vital role in synthesizing chiral γ-amino-functionalised vinyl sulfones. [] These molecules are precursors for creating cysteine protease inhibitors, crucial for treating various diseases. The enantioselective synthesis enabled by this compound is critical as different enantiomers often exhibit different biological activities. Access to specific enantiomers allows researchers to target specific cysteine proteases with higher selectivity and potentially reduce side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.